2-Bromo-5-chloro-4-fluorobenzoic acid

Vue d'ensemble

Description

2-Bromo-4-fluorobenzoic acid is a non-liquid crystalline carboxylic acid derivative . It is used in the synthesis of various compounds such as 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid, and 2-bromo-4-fluorobenzamide .

Synthesis Analysis

The synthesis of 2-Bromo-4-fluorobenzoic acid involves a reaction that is monitored using Thin Layer Chromatography (TLC). Once the reaction is complete, the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography .Molecular Structure Analysis

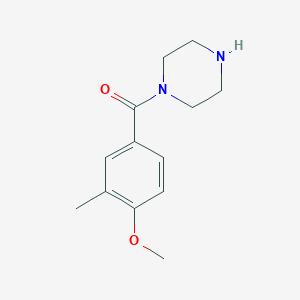

The molecular structure of 2-Bromo-5-chloro-4-fluorobenzoic acid can be represented by the InChI code: 1S/C7H3BrClFO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H,11,12) .Chemical Reactions Analysis

2-Bromo-4-fluorobenzoic acid is used in various chemical reactions. For instance, its amination with aniline yields N-phenyl-4-fluoro-anthranilic acid . It is also used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .Physical And Chemical Properties Analysis

This compound has a molecular weight of 253.45 . It is a solid at room temperature and should be stored at temperatures between 2-8°C .Applications De Recherche Scientifique

Synthesis and Material Chemistry

2-Bromo-5-chloro-4-fluorobenzoic acid is utilized in the field of synthetic chemistry as a precursor for the development of various organic compounds and materials. Its derivatives are pivotal in creating complex molecules due to the unique reactivity of the halogen substituents which can participate in numerous organic transformations. For example, the compound has been explored for its potential in cobalt-catalyzed carbonylation reactions, leading to the synthesis of fluorinated benzoic acids. This process is significant for generating compounds with applications ranging from pharmaceuticals to materials science, offering a versatile method to access fluorobenzoic acid derivatives from readily available materials with good yields (Boyarskiy et al., 2010).

Electrochemistry and Surface Science

In electrochemistry, halogenated benzoic acids, including those similar to this compound, have been studied for their adsorption behaviors on metal electrodes. These studies are critical for understanding the interaction of organic molecules with metal surfaces, which has implications in corrosion resistance, electrode modification, and the development of sensors. Research shows that these compounds exhibit distinct adsorption states at different electrode potentials, providing insights into the design and optimization of electrochemical devices (Ikezawa et al., 2006).

Advanced Materials and Luminescence

The role of halogenated benzoic acids extends into the realm of materials science, especially in the synthesis of luminescent materials and metal-organic frameworks (MOFs). The presence of halogen atoms in these compounds can influence the physical and chemical properties of the resultant materials, including their luminescence. For example, europium complexes with halobenzoate ligands demonstrate how the halogen atoms affect the luminescent properties of these compounds, offering pathways to tailor the emission characteristics for applications in lighting and displays (Monteiro et al., 2015).

Thermodynamics and Computational Chemistry

In the study of thermodynamics and computational chemistry, halogenated benzoic acids serve as model compounds to understand the thermodynamic properties and stability of halogen-substituted organic molecules. Critical evaluations of thermodynamic properties, such as enthalpies of formation and combustion, provide fundamental insights into the stability and reactivity of these compounds. Such studies are essential for the design and synthesis of new materials and chemicals with desired thermal properties (Chirico et al., 2017).

Safety and Hazards

The compound is classified under GHS07 for safety. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Orientations Futures

2-Bromo-4-fluorobenzoic acid has potential applications in the synthesis of various organic compounds. Its use in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one and 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one suggests potential applications in the development of new pharmaceuticals .

Mécanisme D'action

Target of Action

This compound is provided to early discovery researchers as part of a collection of unique chemicals , and its specific targets may be under investigation.

Mode of Action

Similar compounds have been known to undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It’s worth noting that similar compounds have been used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .

Analyse Biochimique

Biochemical Properties

2-Bromo-5-chloro-4-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. Additionally, this compound can affect gene expression by modulating transcription factors such as NF-κB. These changes in cell signaling and gene expression can lead to alterations in cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. For instance, it can bind to the active sites of enzymes, leading to inhibition or activation depending on the enzyme’s role. This compound can also interact with DNA, potentially causing changes in gene expression by affecting transcription factor binding. These molecular interactions are crucial for understanding the compound’s overall biochemical impact .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature and pH. Over extended periods, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in metabolic activity and cell viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can cause toxic effects, including liver and kidney damage. These threshold effects are important for determining safe dosage levels for experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. This compound is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolic pathways can influence the overall bioavailability and efficacy of this compound in biological systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its overall activity. For example, binding to albumin in the bloodstream can facilitate the transport of this compound to various tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with biomolecules and its overall biochemical impact .

Propriétés

IUPAC Name |

2-bromo-5-chloro-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSKSLOMXATFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

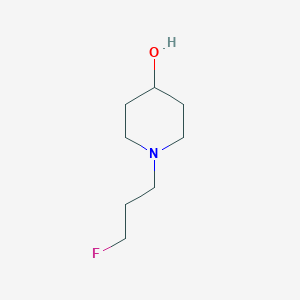

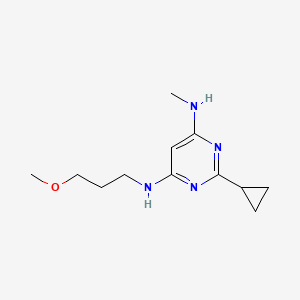

![[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1471673.png)

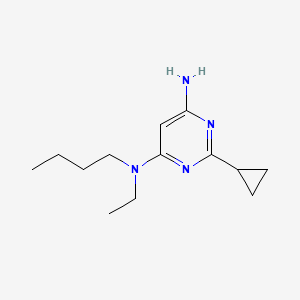

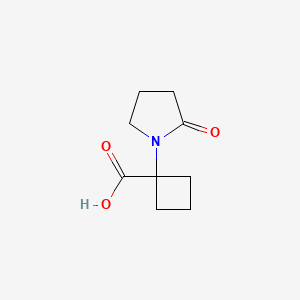

![1-{[(Propan-2-yl)amino]methyl}cyclobutan-1-amine](/img/structure/B1471677.png)

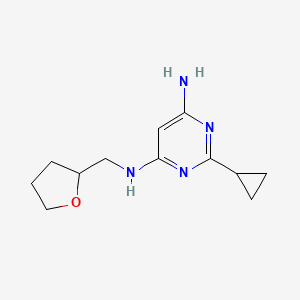

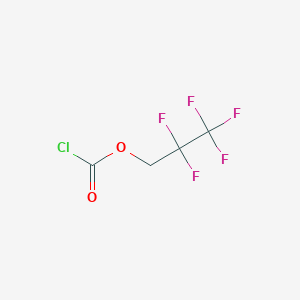

![(1-(2-methoxyethyl)-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1471683.png)

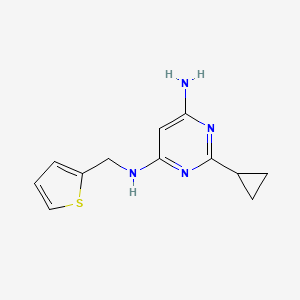

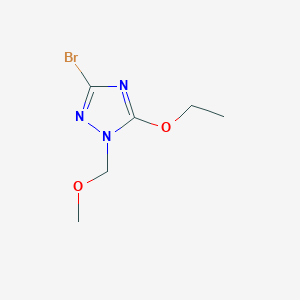

![methyl({3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1471685.png)